molecular formula C13H13ClN2O3 B12186312 8-chloro-4-hydroxy-N-(2-methoxyethyl)quinoline-3-carboxamide

8-chloro-4-hydroxy-N-(2-methoxyethyl)quinoline-3-carboxamide

Cat. No.: B12186312
M. Wt: 280.70 g/mol
InChI Key: ASVIQOXBPNDSMM-UHFFFAOYSA-N
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Description

8-chloro-4-hydroxy-N-(2-methoxyethyl)quinoline-3-carboxamide is a quinoline derivative known for its diverse applications in various scientific fields. This compound is characterized by the presence of a chloro group at the 8th position, a hydroxy group at the 4th position, and a methoxyethyl group attached to the nitrogen atom of the carboxamide group at the 3rd position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-4-hydroxy-N-(2-methoxyethyl)quinoline-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Mechanism of Action

The mechanism of action of 8-chloro-4-hydroxy-N-(2-methoxyethyl)quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-chloro-4-hydroxy-N-(2-methoxyethyl)quinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyethyl group enhances its solubility and bioavailability compared to other quinoline derivatives .

Properties

Molecular Formula

C13H13ClN2O3

Molecular Weight

280.70 g/mol

IUPAC Name

8-chloro-N-(2-methoxyethyl)-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C13H13ClN2O3/c1-19-6-5-15-13(18)9-7-16-11-8(12(9)17)3-2-4-10(11)14/h2-4,7H,5-6H2,1H3,(H,15,18)(H,16,17)

InChI Key

ASVIQOXBPNDSMM-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=CNC2=C(C1=O)C=CC=C2Cl

Origin of Product

United States

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